![molecular formula C14H21N5OS2 B1228763 8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one CAS No. 6559-89-3](/img/structure/B1228763.png)
8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one
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Overview
Description
8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one is an oxopurine.
Scientific Research Applications
Anticancer Applications
The compound's relevance in cancer research is underscored by its structural similarity to piperidine derivatives, which have been investigated for their potential as anticancer agents. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown promising results as anticancer agents in vitro (Rehman et al., 2018).
Antibacterial and Antifungal Applications
Compounds with piperidine structures, closely related to 8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one, have been synthesized and assessed for their antibacterial and antifungal properties. One study demonstrated the successful synthesis of novel piperidinyl thieno tetrahydroisoquinolines, which showed highly promising influences against nominated pathogenic strains (Zaki et al., 2021).
Potential for Alzheimer’s Disease Treatment
Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has indicated potential as drug candidates for Alzheimer’s disease. These compounds, derived from ethyl piperidin-3-carboxylate, were synthesized and evaluated for their enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer’s treatment (Rehman et al., 2018).
Structural Analysis and Synthesis Techniques
Studies have also focused on the synthesis, characterization, and structure of compounds structurally related to 8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one. These include the synthesis and characterization of new piperidinyl tetrahydrothieno[2,3-c]isoquinolines, offering valuable insights into the structural properties of such compounds (Sarojini et al., 2015).
properties
CAS RN |
6559-89-3 |
---|---|
Product Name |
8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
Molecular Formula |
C14H21N5OS2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
8-(1-ethylpiperidin-3-yl)sulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C14H21N5OS2/c1-4-19-7-5-6-9(8-19)22-13-15-10-11(16-13)17(2)14(20)18(3)12(10)21/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
APLDNAXBEDLBDA-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)SC2=NC3=C(N2)C(=S)N(C(=O)N3C)C |
Canonical SMILES |
CCN1CCCC(C1)SC2=NC3=C(N2)C(=S)N(C(=O)N3C)C |
Other CAS RN |
6559-89-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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